Lipophilicity and Drug-Likeness Comparison: Reduced logP via Methylene-Bridged Morpholine vs. Direct-Linked Positional Isomer
The target compound (CAS 890093-74-0) possesses an XLogP3-AA of 1.4, which is approximately 0.6 log units lower than its direct-morpholine-linked positional isomer 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine (CAS 883545-59-3; XLogP3 = 2.0). This reduction arises from the methylene spacer between the morpholine nitrogen and the thiazole 4-position, which increases topological flexibility (rotatable bond count: 3 vs. 2) and introduces an additional sp³ carbon center that modestly enhances hydrophilicity [1]. In the context of CNS drug-likeness, where optimal logP values typically fall between 1 and 3.5, the lower lipophilicity of the target compound may confer reduced non-specific protein binding and improved aqueous solubility relative to the direct-linked isomer — a relevant consideration for biochemical assay development and fragment-based screening campaigns [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 (CID 4913079) |
| Comparator Or Baseline | 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (CAS 883545-59-3): XLogP3 = 2.0 (CID 17399143) |
| Quantified Difference | ΔXLogP3 = -0.6 (approximately 30% reduction in computed logP) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); gas-phase partition coefficient prediction |
Why This Matters
A 0.6 log-unit difference in XLogP3 translates to a ~4-fold difference in theoretical octanol-water partition coefficient, which may meaningfully impact aqueous solubility and non-specific binding in biochemical assays — a critical factor when selecting scaffold starting points for hit-to-lead optimization.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for CID 4913079 (1.4) and CID 17399143 (2.0). National Center for Biotechnology Information. Retrieved May 2025. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRX, 2(4), 541–553. View Source
